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Overview
Description
Magainin I is a 23-amino-acid peptide that belongs to the family of antimicrobial peptides. It was originally isolated from the skin of the African clawed frog (Xenopus laevis). This peptide is known for its broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses . Magainin I interacts with microbial membranes, leading to cell lysis and death, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magainin I can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the peptide is complete.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Magainin I involves large-scale SPPS, which is optimized for higher yields and purity. Advanced techniques such as microwave-assisted SPPS and automated peptide synthesizers are employed to enhance efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Magainin I primarily undergoes interactions with lipid membranes rather than traditional chemical reactions like oxidation or reduction. it can be modified through:
Acylation: Adding acyl groups to enhance stability.
PEGylation: Attaching polyethylene glycol to improve solubility and reduce immunogenicity.
Common Reagents and Conditions
Acylation: Acyl chlorides or anhydrides in the presence of a base.
PEGylation: Polyethylene glycol derivatives under mild conditions.
Major Products Formed
Acylated Magainin I: Enhanced stability and membrane interaction.
PEGylated Magainin I: Improved solubility and reduced immunogenicity.
Scientific Research Applications
Magainin I has a wide range of applications in scientific research:
Mechanism of Action
Magainin I exerts its antimicrobial effects by interacting with the lipid bilayers of microbial membranes. It forms toroidal pores that disrupt membrane integrity, leading to leakage of cellular contents and cell death . The peptide’s amphipathic nature allows it to insert into the membrane, with its hydrophobic regions interacting with lipid tails and hydrophilic regions with lipid head groups . This interaction destabilizes the membrane, causing lysis.
Comparison with Similar Compounds
Similar Compounds
Magainin II: Another peptide from the same family with similar antimicrobial properties.
Melittin: A peptide from bee venom with potent antimicrobial activity but higher cytotoxicity.
LL-37: A human cathelicidin with broad-spectrum antimicrobial activity.
Uniqueness of Magainin I
Magainin I is unique due to its relatively low cytotoxicity compared to other antimicrobial peptides like melittin. Its ability to form toroidal pores and its broad-spectrum activity make it a versatile candidate for various applications.
Properties
Molecular Formula |
C112H177N29O28S |
---|---|
Molecular Weight |
2409.8 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C112H177N29O28S/c1-12-65(7)93(139-86(144)54-117)110(166)122-59-89(147)128-75(39-25-29-46-115)100(156)135-81(51-70-33-19-15-20-34-70)105(161)133-79(49-63(3)4)104(160)136-83(53-72-55-118-62-123-72)106(162)137-84(60-142)108(164)124-67(9)95(151)119-56-87(145)127-74(38-24-28-45-114)99(155)134-80(50-69-31-17-14-18-32-69)97(153)120-57-88(146)126-73(37-23-27-44-113)98(154)125-68(10)96(152)132-82(52-71-35-21-16-22-36-71)107(163)140-92(64(5)6)109(165)121-58-90(148)129-77(41-42-91(149)150)103(159)141-94(66(8)13-2)111(167)131-78(43-48-170-11)102(158)130-76(40-26-30-47-116)101(157)138-85(61-143)112(168)169/h14-22,31-36,55,62-68,73-85,92-94,142-143H,12-13,23-30,37-54,56-61,113-117H2,1-11H3,(H,118,123)(H,119,151)(H,120,153)(H,121,165)(H,122,166)(H,124,164)(H,125,154)(H,126,146)(H,127,145)(H,128,147)(H,129,148)(H,130,158)(H,131,167)(H,132,152)(H,133,161)(H,134,155)(H,135,156)(H,136,160)(H,137,162)(H,138,157)(H,139,144)(H,140,163)(H,141,159)(H,149,150)(H,168,169)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-,93-,94-/m0/s1 |
InChI Key |
OFIZOVDANLLTQD-ZVNXOKPXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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